N'-Carbonoimidoylbenzohydrazide
Description
N'-Carbonoimidoylbenzohydrazide is a hydrazide derivative characterized by a benzohydrazide backbone with an imidoyl group (-C=NH) substitution.
The compound’s reactivity is influenced by the electron-withdrawing imidoyl group and the aromatic benzene ring, which may confer stability and modulate solubility in polar solvents. Such structural features make it a candidate for applications in pharmaceuticals, agrochemicals, or coordination chemistry.
Properties
CAS No. |
165276-00-6 |
|---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.17656 |
Synonyms |
Benzoic acid, 2-(iminomethyl)hydrazide (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Structural and Functional Differences
Benzimidazole Derivative (CAS 66473-41-4) This compound features a benzimidazole ring fused to the carbohydrazide backbone, introducing additional nitrogen atoms and aromaticity.
Chlorophenyl-Hydroxy Derivative
- The substitution of a chlorophenyl group and a hydroxylamine (-NH-OH) group alters polarity and redox properties. The chlorine atom increases lipophilicity, while the hydroxy group may facilitate metal chelation or oxidative reactivity .
The pyrazole ring adds a heterocyclic dimension, which could enhance binding to biological targets .
Pyrazine-Hydroxamic Acid Derivative (CAS 51285-05-3)
- The pyrazine ring and hydroxamic acid group (-CONHOH) distinguish this compound. Pyrazine’s electron-deficient nature and the hydroxamic acid’s metal-chelating capability suggest applications in medicinal chemistry or catalysis .
Piperidinyl-Benzyl Derivative (CAS 672949-65-4)
- The piperidinyl and benzyl groups introduce steric bulk and basicity. This structure may improve pharmacokinetic properties, such as membrane permeability, compared to simpler carbohydrazides .
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